molecular formula C20H16N2O2S B249471 (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate

(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate

Cat. No. B249471
M. Wt: 348.4 g/mol
InChI Key: SWESYBFYGLSIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate. These include investigating its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand its potential side effects and toxicity in vivo. Finally, the development of more efficient synthesis methods could increase its availability for further research and potential clinical use.
In conclusion, (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate is a promising chemical compound that has gained significant attention in scientific research. Its potential as a therapeutic agent for various diseases, including neurological disorders, has been demonstrated in various studies. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity. The development of more efficient synthesis methods could increase its availability for further research and potential clinical use.

Synthesis Methods

The synthesis of (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate can be achieved through a multi-step process involving the reaction of benzylamine with 2-carboxybenzaldehyde, followed by the addition of thiophene-2-carboxylic acid and subsequent cyclization. The resulting compound has been characterized by various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has shown promise as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

(1-benzylbenzimidazol-2-yl)methyl thiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O2S/c23-20(18-11-6-12-25-18)24-14-19-21-16-9-4-5-10-17(16)22(19)13-15-7-2-1-3-8-15/h1-12H,13-14H2

InChI Key

SWESYBFYGLSIEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC(=O)C4=CC=CS4

Origin of Product

United States

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